molecular formula C19H30N2O3S B14985692 1-[(3-methylbenzyl)sulfonyl]-N-(pentan-2-yl)piperidine-4-carboxamide

1-[(3-methylbenzyl)sulfonyl]-N-(pentan-2-yl)piperidine-4-carboxamide

Cat. No.: B14985692
M. Wt: 366.5 g/mol
InChI Key: YORBVMPSANSAKL-UHFFFAOYSA-N
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Description

1-[(3-METHYLPHENYL)METHANESULFONYL]-N-(PENTAN-2-YL)PIPERIDINE-4-CARBOXAMIDE is a complex organic compound with a unique structure that includes a piperidine ring, a carboxamide group, and a methanesulfonyl group attached to a 3-methylphenyl moiety

Preparation Methods

The synthesis of 1-[(3-METHYLPHENYL)METHANESULFONYL]-N-(PENTAN-2-YL)PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Carboxamide Group: The carboxamide group can be introduced through amidation reactions using suitable amines and carboxylic acids or their derivatives.

    Attachment of the Methanesulfonyl Group: The methanesulfonyl group can be introduced via sulfonylation reactions using methanesulfonyl chloride and a base.

    Attachment of the 3-Methylphenyl Moiety: The 3-methylphenyl group can be introduced through Friedel-Crafts alkylation or other suitable aromatic substitution reactions.

Industrial production methods may involve optimization of these steps to improve yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

1-[(3-METHYLPHENYL)METHANESULFONYL]-N-(PENTAN-2-YL)PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride or sodium borohydride can convert the compound into reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

    Hydrolysis: Hydrolysis reactions can break down the compound into its constituent parts under acidic or basic conditions.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents like water, ethanol, or dichloromethane. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[(3-METHYLPHENYL)METHANESULFONYL]-N-(PENTAN-2-YL)PIPERIDINE-4-CARBOXAMIDE has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may be used in studies involving enzyme inhibition, receptor binding, or as a probe to study biological pathways.

    Medicine: The compound may have potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.

    Industry: It can be used in the development of new materials, catalysts, or as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of 1-[(3-METHYLPHENYL)METHANESULFONYL]-N-(PENTAN-2-YL)PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, leading to inhibition or activation of specific biological processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-[(3-METHYLPHENYL)METHANESULFONYL]-N-(PENTAN-2-YL)PIPERIDINE-4-CARBOXAMIDE can be compared with other similar compounds, such as:

    1-[(4-METHYLPHENYL)METHANESULFONYL]-N-(PENTAN-2-YL)PIPERIDINE-4-CARBOXAMIDE: This compound has a similar structure but with a 4-methylphenyl group instead of a 3-methylphenyl group.

    1-[(3-METHYLPHENYL)METHANESULFONYL]-N-(PENTAN-2-YL)PIPERIDINE-4-CARBOXAMIDE: This compound has a similar structure but with different substituents on the piperidine ring or carboxamide group.

The uniqueness of 1-[(3-METHYLPHENYL)METHANESULFONYL]-N-(PENTAN-2-YL)PIPERIDINE-4-CARBOXAMIDE lies in its specific combination of functional groups and their arrangement, which may confer unique chemical and biological properties.

Properties

Molecular Formula

C19H30N2O3S

Molecular Weight

366.5 g/mol

IUPAC Name

1-[(3-methylphenyl)methylsulfonyl]-N-pentan-2-ylpiperidine-4-carboxamide

InChI

InChI=1S/C19H30N2O3S/c1-4-6-16(3)20-19(22)18-9-11-21(12-10-18)25(23,24)14-17-8-5-7-15(2)13-17/h5,7-8,13,16,18H,4,6,9-12,14H2,1-3H3,(H,20,22)

InChI Key

YORBVMPSANSAKL-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)NC(=O)C1CCN(CC1)S(=O)(=O)CC2=CC=CC(=C2)C

Origin of Product

United States

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